2,3,6-Trifluoro-4-nitroaniline
Overview
Description
2,3,6-Trifluoro-4-nitroaniline is an aniline derivative characterized by the presence of three fluorine atoms and a nitro group attached to the benzene ring. This compound is primarily used as a building block in chemical synthesis due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trifluoro-4-nitroaniline typically involves the nitration of 2,3,6-trifluoroaniline. The reaction is carried out by slowly adding concentrated sulfuric acid to 2,3,6-trifluoroaniline while maintaining the temperature in an ice bath. Potassium nitrate is then added to the mixture, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3,6-Trifluoro-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives and reduced forms of the compound .
Scientific Research Applications
2,3,6-Trifluoro-4-nitroaniline is widely used in scientific research due to its versatile chemical properties. It serves as a precursor in the synthesis of pharmaceuticals, agrochemicals, and dyes. In medicinal chemistry, it is used to develop new drugs with enhanced efficacy and reduced side effects. The compound is also employed in the study of fluorinated organic compounds and their applications in various industries .
Mechanism of Action
The mechanism of action of 2,3,6-Trifluoro-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4-Trifluoro-6-nitroaniline
- 2-Nitro-4-(trifluoromethyl)aniline
- 3,4-Difluoronitrobenzene
- 2,6-Dibromo-4-nitroaniline
Uniqueness
2,3,6-Trifluoro-4-nitroaniline is unique due to the specific positioning of the fluorine atoms and the nitro group on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, making it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
2,3,6-trifluoro-4-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O2/c7-2-1-3(11(12)13)4(8)5(9)6(2)10/h1H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRCFULIICUDSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)N)F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What distinguishes the mass spectrometry fragmentation pattern of 2,3,6-trifluoro-4-nitroaniline from its isomer, 2,3,5-trifluoro-4-nitroaniline?
A1: The research demonstrates that the position of fluorine atom substitution on the aromatic ring significantly influences the fragmentation pattern of trifluoro-4-nitroaniline isomers during negative-ion electrospray ionization mass spectrometry. Specifically, this compound exhibits efficient neutral loss of nitric oxide (NO), followed by the loss of hydrogen fluoride (HF). [] This fragmentation pathway is not prominent in the 2,3,5-trifluoro-4-nitroaniline isomer, highlighting the importance of fluorine atom arrangement in fragmentation behavior.
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